N-(叠氮-PEG3)-N-生物素-PEG4-甲基酯

描述

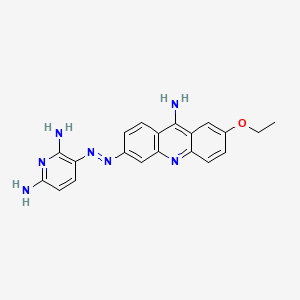

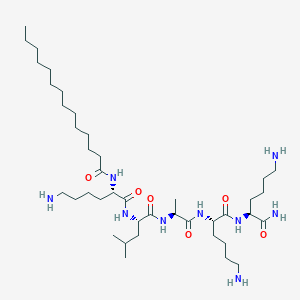

“N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester” is a complex organic compound. It likely contains an azide group and a methyl ester terminal group . It’s a non-cleavable linker for bio-conjugation that contains an Azide group and a NHS group linked through a linear PEG chain . It’s a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

Azido-PEG3-NHS ester is a PEG derivative containing an azide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Molecular Structure Analysis

The molecular formula of Azido-PEG3-NHS ester is C13H20N4O7 . The molecular weight is 344.32 g/mol . The InChI string is InChI=1S/C13H20N4O7/c14-16-15-4-6-22-8-10-23-9-7-21-5-3-13(20)24-17-11(18)1-2-12(17)19/h1-10H2 .

Chemical Reactions Analysis

Azido-functionalized poly (ethylene glycol) (PEG) derivatives are finding ever-increasing applications in the areas of conjugation chemistry and targeted drug delivery by their judicious incorporation into nanoparticle-forming polymeric systems .

Physical And Chemical Properties Analysis

The molecular weight of Azido-PEG3-NHS ester is 344.32 g/mol . The XLogP3-AA is -0.4 . It has 0 Hydrogen Bond Donor Count and 9 Hydrogen Bond Acceptor Count . The Rotatable Bond Count is 14 . The Exact Mass is 344.13319899 g/mol . The Monoisotopic Mass is also 344.13319899 g/mol . The Topological Polar Surface Area is 106 Ų . The Heavy Atom Count is 24 .

科学研究应用

1. 生物偶联和胶束功能化

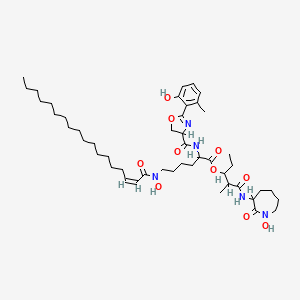

王等人(2009)的一项研究探索了使用原位点击化学将生物素生物偶联到聚合物胶束的界面上。这涉及含叠氮的两亲三嵌段共聚物,它们自组装成具有界面叠氮基团的球形胶束。生物素与胶束偶联,在亲水壳和疏水核之间形成功能性界面。这种方法证明了生物素对亲和素的生物利用度,显示了在药物递送系统和生物偶联技术中的应用前景 (Wang et al., 2009).

2. 链霉亲和素水凝胶用于酶固定

2018年,Matsumoto等人使用叠氮改性的链霉亲和素开发了一种链霉亲和素水凝胶,该水凝胶使用叠氮改性的支化聚乙二醇聚合而成。这种水凝胶表现出凝胶状的力学性能,并用于固定生物素改性的分子。这项技术在生物传感器和生物催化应用的开发中具有重要意义,展示了叠氮-聚乙二醇和生物素在创建功能化材料方面的多功能性 (Matsumoto et al., 2018).

3. 非放射性杂交探针的合成

Forster等人(1985)合成了生物素的光活化类似物,用于制备非放射性的生物素标记的DNA和RNA杂交探针。这种方法涉及光生物素与核酸的稳定连接,增强了检测目标DNA和RNA的灵敏度。这项创新在分子生物学中至关重要,特别是在基因测序和诊断中 (Forster et al., 1985).

4. 生物素合成中的代谢利用

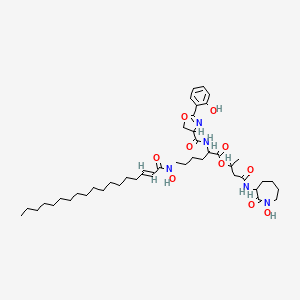

Rochefort等人(2014)研究了唾液酸生物合成途径的代谢利用,以产生位点特异性标记的抗体。他们使用叠氮糖抗体与膦-聚乙二醇-生物素偶联,展示了一种在特定糖基化位点产生叠氮糖抗体的方法。这对靶向治疗和肿瘤特异性显像剂具有重要意义 (Rochefort et al., 2014).

作用机制

Azido-PEG3-NHS ester is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

未来方向

Azido-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It’s a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This suggests that it could have potential applications in the development of novel drug delivery systems and bioconjugation applications.

属性

IUPAC Name |

methyl 3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)/t25-,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZFELOBFYPAJE-WWPJHQMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54N6O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B609364.png)

![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)

![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)